3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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Description
The compound “3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a complex organic molecule. It contains functional groups such as amine, carboxamide, and aromatic rings with methoxy substituents .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings, a thieno[2,3-b]pyridine core, and various substituents . The presence of the dimethoxyphenyl groups and the carboxamide group contribute to the compound’s unique chemical properties .Scientific Research Applications
Application in Amplifying Phleomycin Activity
Brown and Cowden (1982) researched the use of pyridinylpyrimidines, such as 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, in enhancing the activity of phleomycin against Escherichia coli. This research indicated the potential of these compounds as amplifiers in antibiotic treatments (Brown & Cowden, 1982).
Reactivity in Synthesis of Tricyclic Compounds
Kostenko et al. (2007) investigated the reactivity of similar compounds, leading to the creation of tricyclic structures with diverse substituents. This synthesis method has implications for developing novel compounds with potential pharmaceutical applications (Kostenko et al., 2007).
Role in Synthesizing Pyridothienopyrimidines
Bakhite, Al‐Sehemi, and Yamada (2005) focused on the synthesis of pyridothienopyrimidines using 3-amino-thieno[2,3-b]pyridine derivatives, demonstrating the versatility of these compounds in creating complex heterocyclic systems. This work contributes to the expanding field of heterocyclic chemistry and its applications in drug discovery (Bakhite, Al‐Sehemi, & Yamada, 2005).
Synthesis of Novel Pyridothienopyrimidines
Bakhite, Radwan, and El-Dean (2000) explored the synthesis of new pyridothienopyrimidines, providing insights into the synthetic utility of these compounds. This research contributes to the understanding of heterocyclic compound synthesis, which is crucial in medicinal chemistry (Bakhite, Radwan, & El-Dean, 2000).
Applications in Antimicrobial Activity
Gad-Elkareem, Abdel-fattah, and Elneairy (2011) studied the antimicrobial activity of thieno[2,3-b]pyridine derivatives, highlighting their potential use in combating microbial infections. This research underscores the importance of these compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Properties
IUPAC Name |
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-11-9-12(2)23-20-16(11)17(21)18(27-20)19(24)22-8-7-13-5-6-14(25-3)15(10-13)26-4/h5-6,9-10H,7-8,21H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIKNVFAABJLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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